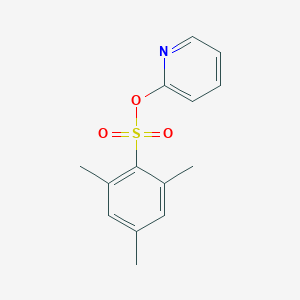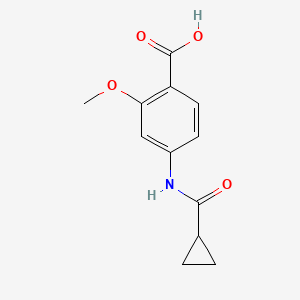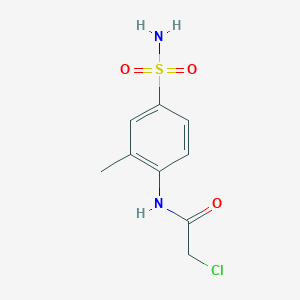
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide
Overview
Description
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide, also known as APMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APMA is a member of the acetanilide family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide is not fully understood. However, it has been suggested that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide inhibits the activity of various enzymes, including topoisomerase II and reverse transcriptase. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide inhibits cell proliferation and induces apoptosis in cancer cells. In vivo studies have shown that N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide reduces tumor growth in animal models of cancer. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has also been shown to reduce viral load in animal models of viral infection.
Advantages and Limitations for Lab Experiments
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, antiviral, and antibacterial properties. However, N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.
Future Directions
There are several future directions for N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide research. One direction is to investigate the potential of N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to elucidate N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's toxicity and pharmacokinetics in vivo.
Scientific Research Applications
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide's antibacterial properties have been demonstrated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2-aminophenyl)-2-[benzyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19(11-13-7-3-2-4-8-13)12-16(20)18-15-10-6-5-9-14(15)17/h2-10H,11-12,17H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUPVPNJVHTRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-2-(N-benzyl-N-methylamino)acetamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)



![4,6-Dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B7479695.png)


